DL-threo-2-methylisocitrate is a derivative of isocitrate and plays a crucial role as an intermediate in the methylcitrate cycle. This compound is formed from 2-methylcitrate through the action of specific enzymes, particularly isocitrate lyase. It has been identified as a substrate for various enzymatic reactions and is involved in the metabolism of certain amino acids and fatty acids .
Due to its structure, (2S,3R)-3-hydroxybutane-1,2,3-tricarboxylic acid can be a metabolite of various biological processes. Research has identified it as a metabolite in Saccharomyces cerevisiae (baker's yeast) PubChem: and Escherichia coli PubChem: . Understanding its presence in these organisms can provide insights into their metabolic pathways.
Recent studies suggest (2S,3R)-3-hydroxybutane-1,2,3-tricarboxylic acid may also be present as a metabolite in humans. Further research is required to determine its function and significance within the human body.
DL-threo-2-methylisocitrate undergoes several key reactions:
DL-threo-2-methylisocitrate exhibits notable biological activities:
DL-threo-2-methylisocitrate can be synthesized through various methods, including:
The applications of DL-threo-2-methylisocitrate are primarily in research settings:
Several compounds are structurally or functionally similar to DL-threo-2-methylisocitrate. Below is a comparison highlighting its uniqueness:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
Isocitrate | Tricarboxylic acid | Central role in the citric acid cycle |
2-Methylcitrate | Methyl group on citrate | Precursor to DL-threo-2-methylisocitrate |
Erythro-L-isocitrate | Different stereochemistry | Less active in certain enzymatic reactions |
D-threo-alpha-methylisocitrate | Similar methylation | Involved in different enzymatic pathways |
DL-threo-2-methylisocitrate stands out due to its specific enzymatic interactions and its role in the methylcitrate cycle, making it integral to studies on metabolism involving propionate.